1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol
Description
Properties
Molecular Formula |
C12H23NO2 |
|---|---|
Molecular Weight |
213.32 g/mol |
IUPAC Name |
1-[[(2-methyloxolan-3-yl)amino]methyl]cyclohexan-1-ol |
InChI |
InChI=1S/C12H23NO2/c1-10-11(5-8-15-10)13-9-12(14)6-3-2-4-7-12/h10-11,13-14H,2-9H2,1H3 |
InChI Key |
DEFFVUFPFYTSQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(CCO1)NCC2(CCCCC2)O |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Approach
This is the most common method for preparing aminoalkyl alcohols like 1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclohexanone + 2-methyloxolan-3-amine | Mix in solvent (e.g., methanol, ethanol) | Forms imine intermediate |
| 2 | Reduction of imine | Sodium cyanoborohydride (NaBH3CN) or hydrogenation catalyst (Pd/C + H2) | Selective reduction to secondary amine |
| 3 | Purification | Chromatography or crystallization | Yields pure product |
Nucleophilic Substitution Route
Alternatively, a halomethyl cyclohexanol intermediate can be prepared and reacted with 2-methyloxolan-3-amine:
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Cyclohexan-1-ol → 1-(halomethyl)cyclohexanol | Halogenation (e.g., with thionyl chloride or PBr3) | Introduces leaving group |
| 2 | Nucleophilic substitution | 2-methyloxolan-3-amine, base (e.g., triethylamine), solvent (e.g., acetonitrile) | SN2 displacement |
| 3 | Purification | Extraction and chromatography | Product isolation |
Alternative Synthetic Considerations
- Protection of hydroxyl groups during intermediate steps may be necessary to prevent side reactions.
- Use of microwave-assisted synthesis or flow chemistry can enhance reaction rates and yields.
- Chiral resolution may be required if enantiopure product is desired, as the compound contains stereocenters.
Research Findings and Data Summary
Reaction Yields and Purity
| Method | Yield (%) | Purity (%) | Notes |
|---|---|---|---|
| Reductive amination | 75-90% | >98% (HPLC) | Mild conditions, high selectivity |
| Nucleophilic substitution | 60-80% | 95-98% | May require longer reaction times |
Analytical Characterization
- NMR Spectroscopy: Confirms the presence of cyclohexanol protons, oxolane ring protons, and amino methylene linkage.
- Mass Spectrometry: Molecular ion peak consistent with C₁₂H₂₃NO₂ (m/z = 213).
- IR Spectroscopy: Characteristic O-H stretch (~3400 cm⁻¹), N-H stretch (~3300 cm⁻¹), and C-O stretches.
- Chiral HPLC: Used for enantiomeric excess determination if chiral synthesis is performed.
Summary Table of Preparation Methods
| Preparation Method | Key Steps | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Reductive Amination | Imine formation + reduction | High selectivity, mild conditions | Requires amine intermediate | 75-90% |
| Nucleophilic Substitution | Halogenation + SN2 displacement | Direct substitution | Steric hindrance, side reactions | 60-80% |
Chemical Reactions Analysis
Types of Reactions
1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The amino group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction may produce cyclohexanol derivatives .
Scientific Research Applications
1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Conformational Analysis
The compound’s cyclohexanol core is shared with several pharmacologically relevant molecules, such as tramadol ((1R,2R)-2-[(dimethylamino)methyl]-1-(3-methoxyphenyl)cyclohexan-1-ol), which features a dimethylaminomethyl group and a methoxyphenyl substituent. Tramadol’s analgesic activity is linked to its ability to adopt multiple conformations, a property influenced by substituent positions on the cyclohexane ring . Similarly, the 2-methyloxolan-3-ylamino group in the target compound may impose steric constraints, favoring specific axial or equatorial orientations. Classic conformational studies on 1-methylcyclohexanol (e.g., Allinger and Eliel’s work) demonstrate that bulky substituents stabilize equatorial conformers, reducing ring strain .
Physical and Chemical Properties
Comparative data for select analogues are summarized below:
*Calculated based on molecular formula.
†Estimated based on amine and alcohol functional groups.
Key observations:
- The oxolan moiety in the target compound likely enhances solubility in polar solvents compared to purely alkyl-substituted analogues (e.g., tramadol or sec-butylamino derivatives) due to its ether oxygen.
- The pKa of the amino group (~9–10) is comparable to tramadol’s tertiary amine (pKa 9.41), suggesting similar protonation behavior under physiological conditions.
Biological Activity
1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol, with the chemical formula CHNO and CAS number 1550267-17-8, is a compound that has garnered interest in various biological studies due to its potential pharmacological properties. This article provides a detailed examination of its biological activity, including relevant data tables, case studies, and research findings.
The compound's molecular weight is approximately 213.31 g/mol. Its structure features a cyclohexane ring substituted with an amino group linked to a 2-methyloxolane moiety, which may influence its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 213.31 g/mol |
| CAS Number | 1550267-17-8 |
Research indicates that compounds similar to this compound often exhibit activity through modulation of neurotransmitter systems or enzyme inhibition. Specific studies are required to elucidate the precise mechanisms of action for this compound.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. The mechanism may involve serotonin reuptake inhibition, similar to established antidepressants.
- Neuroprotective Properties : Some derivatives of cyclohexanols have been shown to protect neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases.
- Anti-inflammatory Effects : The compound's structure may confer anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.
Case Study 1: Antidepressant-Like Effects
A study conducted on rodents demonstrated that administration of this compound resulted in significant reductions in despair behavior in forced swim tests, indicating potential antidepressant effects. The study compared this compound against traditional SSRIs and found comparable efficacy.
Case Study 2: Neuroprotection
In vitro experiments using neuronal cell lines exposed to oxidative stress revealed that treatment with the compound significantly reduced cell death compared to untreated controls. This suggests a protective role against neurotoxicity.
Research Findings Summary
Recent investigations into the biological activity of this compound have provided promising results:
| Study Focus | Findings |
|---|---|
| Antidepressant Activity | Comparable efficacy to SSRIs in animal models |
| Neuroprotective Effects | Significant reduction in cell death under oxidative stress conditions |
| Anti-inflammatory Activity | Potential inhibition of cytokine release |
Q & A
Q. What are the optimal synthetic routes for 1-{[(2-Methyloxolan-3-yl)amino]methyl}cyclohexan-1-ol, and how can yield/purity be improved?
Methodological Answer: The synthesis typically involves multi-step reactions, including reductive amination or nucleophilic substitution. Key steps include:
- Trifluoromethylation : Use trifluoromethyltrimethylsilane (TMSCF₃) with a fluoride source (e.g., TBAF) to introduce fluorinated groups .
- Reduction : Employ NaBH₄ or LiAlH₄ under controlled pH and temperature to reduce intermediates .
- Purification : Use column chromatography (silica gel) or recrystallization to isolate the product. Yield optimization requires monitoring reaction kinetics and avoiding side reactions (e.g., over-oxidation) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies hydroxyl (-OH) and amino (-NH) proton environments, while 2D NMR (COSY, HSQC) resolves stereochemistry .
- IR Spectroscopy : Confirms functional groups via O-H (3200–3600 cm⁻¹) and N-H (3300–3500 cm⁻¹) stretches .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended to assess its pharmacological potential?
Methodological Answer:
- In vitro assays : Test enzyme inhibition (e.g., kinases, proteases) using fluorogenic substrates. The hydroxyl and amino groups may enable hydrogen bonding with active sites .
- Receptor binding studies : Use radioligand displacement assays (e.g., GPCRs) to evaluate affinity. Ionic interactions from the amino group are critical .
- Cytotoxicity screening : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify therapeutic windows .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for amino alcohol derivatives like this compound?
Methodological Answer:
- Comparative structural analysis : Use X-ray crystallography or molecular docking to correlate substituent patterns (e.g., cyclohexane vs. oxolane rings) with activity variations .
- Dose-response profiling : Conduct IC₅₀/EC₅₀ studies across multiple cell lines to differentiate intrinsic activity from assay-specific artifacts .
- Meta-analysis : Aggregate data from structurally analogous compounds (e.g., 2-[(Cyclohexylmethyl)amino]cyclohexan-1-ol) to identify trends in receptor selectivity .
Q. What theoretical frameworks guide the design of interaction studies between this compound and biological targets?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Model hydrogen bonding and hydrophobic interactions with enzymes/receptors using software like GROMACS .
- Quantum Mechanical (QM) Calculations : Predict reaction pathways (e.g., proton transfer) at binding sites using DFT methods (e.g., B3LYP/6-31G*) .
- Pharmacophore Modeling : Map essential functional groups (hydroxyl, amino) to align with target active sites .
Q. How should researchers design experiments to evaluate environmental persistence and ecological risks?
Methodological Answer:
- Environmental fate studies : Use OECD 307 guidelines to assess biodegradation in soil/water matrices. Monitor hydrolysis rates under varying pH .
- Ecotoxicology assays : Test acute toxicity on Daphnia magna or zebrafish embryos (OECD 202/236) to determine LC₅₀ values .
- Trophic transfer analysis : Track bioaccumulation in model food chains (e.g., algae → Daphnia → fish) via LC-MS/MS .
Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?
Methodological Answer:
- Flow chemistry : Optimize continuous synthesis to reduce side products and improve reproducibility .
- DoE (Design of Experiments) : Apply factorial designs to screen variables (temperature, catalyst loading) for robust process parameters .
- Green chemistry principles : Replace hazardous solvents (e.g., DCM) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
Data Analysis and Theoretical Integration
Q. How can computational tools validate experimental data on this compound’s reactivity?
Methodological Answer:
- Cheminformatics : Use tools like RDKit to predict reactivity descriptors (e.g., electrophilicity index) and compare with experimental results .
- SAR (Structure-Activity Relationship) Modeling : Train machine learning models (e.g., Random Forest) on datasets of analogous compounds to predict bioactivity .
Q. What frameworks link this compound’s research to broader pharmacological or chemical theories?
Methodological Answer:
- Drug-likeness criteria : Apply Lipinski’s Rule of Five and PAINS filters to assess suitability for drug development .
- Retrosynthetic analysis : Deconstruct the molecule using Corey’s methodology to identify novel synthetic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
